![molecular formula C21H17N5O3S B2493607 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 877795-88-5](/img/structure/B2493607.png)
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the modification of specific groups to investigate their binding studies and effects on biological activity. For example, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective PBR ligands has been explored, highlighting the versatility of substituents at certain positions to affect the compound's affinity and selectivity toward PBR. These synthetic efforts are crucial for developing compounds with enhanced biological activity and selectivity (Selleri et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated, often through crystallography and spectral data analysis. This analysis provides insights into the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's reactivity and interaction with biological targets. Such studies have led to the synthesis of novel compounds with specific structural features designed to improve their pharmacological activity and receptor affinity (Gomha, Muhammad, & Edrees, 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often aim to modify specific functional groups to achieve desired properties or activities. For instance, the introduction of substituents and functionalization of longer side chains in pyrazolo[1,5-a]pyrimidines have been studied to understand their impact on anti-inflammatory properties and selectivity toward different biological receptors. These chemical modifications can significantly alter the compound's biological activity and its potential applications (Auzzi et al., 1983).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different environments and formulations. Understanding these properties can help in the optimization of the compounds for specific uses by adjusting synthesis parameters or introducing protective groups to enhance stability and solubility.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and redox potential, are essential for predicting the compound's behavior in biological systems and its interaction with other molecules. Studies on the enzymatic activity of xanthine oxidase inhibitors, for example, reveal how the substitution pattern on the pyrimidine moiety affects the compound's inhibitory potency and selectivity, providing insights into designing more effective inhibitors (Springer et al., 1976).
Aplicaciones Científicas De Investigación
1. Peripheral Benzodiazepine Receptor (PBR) Ligands
Studies have focused on synthesizing and analyzing the binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective PBR ligands. These studies include the exploration of substituents' variability and their effects on ligand affinity. Further, some compounds from this group demonstrated the ability to modulate steroid biosynthesis in C6 glioma cells, indicating potential biomedical applications beyond receptor targeting (Selleri et al., 2005).
2. Imaging Agents in PET Scans
Certain derivatives within this class of compounds have been identified as selective ligands for the translocator protein (18 kDa), which plays a crucial role in inflammation and neurodegeneration. The compound DPA-714, for instance, has been designed to include a fluorine atom, allowing for labeling with fluorine-18. This labeling makes these compounds suitable for in vivo imaging using positron emission tomography (PET), providing a valuable tool for studying diseases in which the translocator protein is involved (Dollé et al., 2008).
3. QSAR Studies for PBR Binding Affinity
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the structural and physicochemical requirements for the binding affinity of these compounds with PBR. The studies have shown a correlation between hydrophobicity, electronic properties of substituents, and binding affinity, offering insights into the design of more potent ligands (Dalai et al., 2006).
4. Synthesis and Characterization of Novel Derivatives
Research has been dedicated to synthesizing and characterizing novel pyrazolo[1,5-a]pyrimidine derivatives, exploring various substitutions and their impacts on chemical properties. These compounds' structural elucidation opens the door to new applications in material science, biochemistry, and pharmaceuticals (Atta, 2011).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been studied for their anti-inflammatory properties .
Mode of Action
It’s known that the structural modifications on the parent compound can significantly influence their anti-inflammatory properties .
Biochemical Pathways
Similar compounds have shown to exhibit good to high antioxidant activities .
Result of Action
Similar compounds have shown to exhibit anti-inflammatory and antioxidant activities .
Propiedades
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)16(12-22-25)15-7-3-2-4-8-15)30-13-19(27)24-17-9-5-6-10-18(17)26(28)29/h2-12H,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZDKOLROQTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

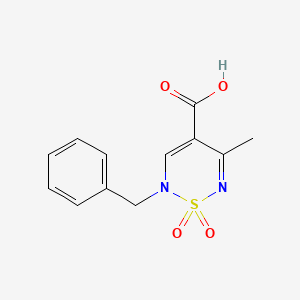
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
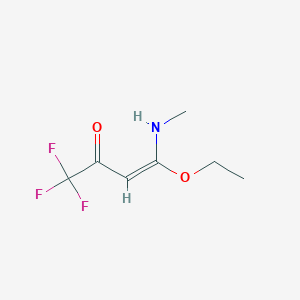
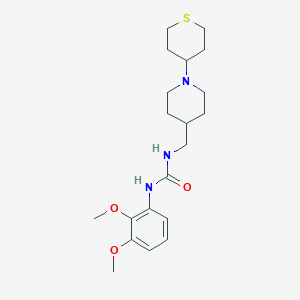

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

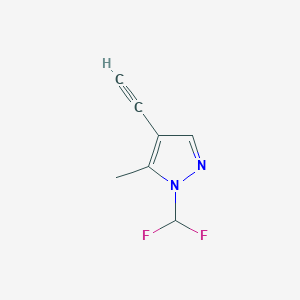

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
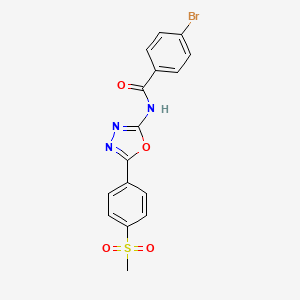
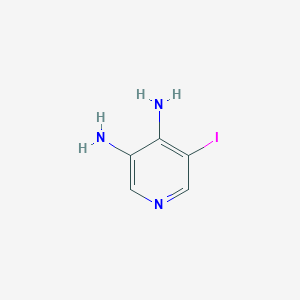
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)